2-Bromo-4-(4-chlorophenyl)thiazole
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular and crystal structure of thiazole derivatives has been extensively studied. The crystal structure of a hydrazone derivative of thiazole was determined to be monoclinic with specific cell parameters, and the molecular geometry was confirmed through density functional theory (DFT) calculations . Similarly, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized by spectroscopic techniques and single-crystal X-ray diffraction, with the unit cell parameters and molecular geometry calculated using DFT . These analyses are crucial for understanding the properties and potential applications of thiazole derivatives.
Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions, as evidenced by the synthesis of new compounds through reactions with different reagents . The reactivity of a nitrosoimidazo thiazole derivative was investigated, leading to a ring-ring interconversion and the formation of a new compound, which was elucidated through spectroscopic methods and X-ray crystal structure analysis . These studies highlight the dynamic chemical behavior of thiazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives have been analyzed through experimental and theoretical methods. The vibrational frequencies, electronic properties, and molecular electrostatic potential maps of these compounds have been studied using various spectroscopic techniques and computational methods, such as DFT and time-dependent DFT (TD-DFT) . The analysis of these properties is essential for the development of thiazole derivatives with desired characteristics for specific applications.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Bromo-4-(4-chlorophenyl)thiazole serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive bromo and chloro substituents. Petrov and Androsov (2013) discuss the synthetic potential of related thiazole derivatives in generating a wide array of heterocyclic compounds, including 1-benzofurans, indoles, and their complex derivatives, highlighting the compound's utility in creating pharmacologically relevant structures Petrov & Androsov, 2013.
Biological Activities
Antimicrobial and Antibacterial Properties
Thiazole derivatives, including those similar to 2-Bromo-4-(4-chlorophenyl)thiazole, exhibit significant antimicrobial and antibacterial activities. Mohanty et al. (2021) provide a comprehensive review of the antibacterial efficacy of thiazole compounds against a variety of pathogens, underscoring their potential in addressing antibiotic resistance challenges Mohanty et al., 2021.
Neuroprotective and Antioxidant Effects
Research on related thiazole scaffolds has indicated potential neuroprotective and antioxidant applications. Wilby and Hutchinson (2006) detail the exploration of chlormethiazole, a compound within the same chemical class, for its neuroprotective properties in stroke models, suggesting avenues for further research into similar thiazole derivatives Wilby & Hutchinson, 2006.
Optoelectronic Applications
Beyond biological activities, thiazole derivatives demonstrate utility in optoelectronic materials. Lipunova et al. (2018) review the role of quinazolines and pyrimidines, which share structural motifs with thiazoles, in creating novel materials for electronic devices and sensors, pointing to the potential of thiazole compounds in this innovative field Lipunova et al., 2018.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-(4-chlorophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRGRSYZRUCWNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622014 | |
Record name | 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(4-chlorophenyl)thiazole | |
CAS RN |
39564-86-8 | |
Record name | 2-Bromo-4-(4-chlorophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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